1-氨基-7H-嘌呤-6-酮

描述

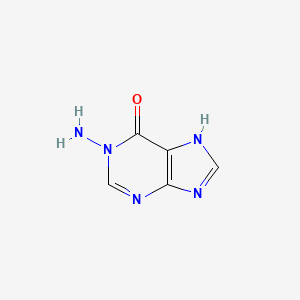

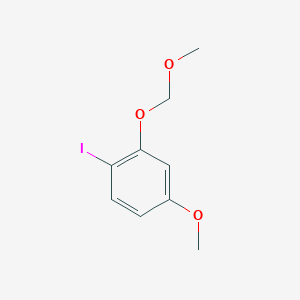

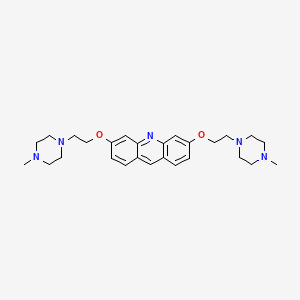

“1-amino-7H-purin-6-one” is a purine derivative. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring . This compound belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6 .

Synthesis Analysis

The synthesis of acyclic nucleoside and nucleotide analogs from 6-amino-7H-purin-8 (9H)-one has been demonstrated, which can be used as a starting point for the synthesis of nucleoside and nucleotide derivatives .Molecular Structure Analysis

The purine molecular structure consists of fused pyrimidine and imidazole rings . The ring system may adopt any of four (most stable) N–H tautomeric forms whose stability depends on the aromaticity of the ring system .Chemical Reactions Analysis

The influence of Acyclovir (2-amino-1,9-dihydro-9-((2-hydroxyethoxy)methyl)-6H-purin-6-one) on the corrosion rate of Mild Steel in 1.0 M HCl was investigated by gravimetric and electrochemical methods .Physical and Chemical Properties Analysis

The molecular weight of “1-amino-7H-purin-6-one” is 151.13 .科学研究应用

结构表征和固态结构

1-氨基-7H-嘌呤-6-酮衍生物因其结构特性而受到研究。对氨基酸腺嘌呤衍生物(如 N-(7H-嘌呤-6-基)-5-氨基戊酸等)的研究表明,它们会形成超分子聚合物和自组装二聚体。这些化合物表现出独特的分子相互作用,如腺嘌呤⋯羧基相互作用,凸显了它们在超分子化学和固态结构研究中的潜力 (García-Raso et al., 2020)。

通过自适应识别进行 C-H 官能化

该化合物已用于探索选择性 C-H 官能化的研究,其中嘌呤部分指导 C-H 键活化。这项研究为化学合成的新方法的开发提供了见解,特别是在复杂分子的选择性官能化方面 (Kim et al., 2014)。

转化为衍生物

已经对 1-氨基-7H-嘌呤-6-酮衍生物的转化进行了研究,证明了在不同条件下快速轻松地转化为各种衍生物的潜力。这种转化的灵活性突出了它在合成化学中用于创建多样分子结构的适用性 (Janeba et al., 2001)。

与铱(III) 配位

1-氨基-7H-嘌呤-6-酮衍生物与铱(III) 配位的研究显示出有希望的结果。这些化合物已被分析对不同癌细胞系的细胞活力影响的潜力,表明它们与药用化学和癌症研究的相关性 (García-Raso et al., 2020)。

手性衍生物的合成

该化合物已用于合成手性 N-(嘌呤-6-基)氨基酸衍生物。这项研究有助于开发手性化合物的有效合成方法,这在药物化学中至关重要 (Niu et al., 2012)。

作用机制

Purines, mainly ATP and adenosine (ADO), perform their functional and pharmacological properties because of their structural/chemical characteristics that make them either targets of mutagenesis, mother frameworks for designing molecules with controlled effects (e.g. anti-cancer), or chemical donors (e.g., of methyl groups, which represent a potential chemoprotective action against cancer) .

安全和危害

属性

IUPAC Name |

1-amino-7H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-10-2-9-4-3(5(10)11)7-1-8-4/h1-2H,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLADKNAQIWWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321403 | |

| Record name | NSC374513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81375-77-1 | |

| Record name | NSC374513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC374513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dichloro-5H-pyridazino[4,5-B]indole](/img/structure/B3358561.png)

![1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358569.png)

![7-methyl-3H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3358612.png)

![5-amino-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3358638.png)

![3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B3358675.png)